![molecular formula C21H23N3O2 B11026663 N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11026663.png)
N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound with a complex structure that includes a quinoline core, a dimethylaminoethyl side chain, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Dimethylaminoethyl Side Chain: The final step involves the reaction of the intermediate product with 2-(dimethylamino)ethylamine under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a dihydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or amines can react under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is characterized by the following:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 314.35 g/mol
- IUPAC Name : this compound
This compound features a quinoline core, which is known for its diverse biological activities, including antimalarial and anticancer properties.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent against various diseases:
- Anticancer Activity : Studies have shown that quinoline derivatives can intercalate with DNA, inhibiting cancer cell replication. For instance, compounds similar to this compound have demonstrated effectiveness against different cancer cell lines, including breast and colon cancers .
- Antiviral Properties : Research indicates that quinoline analogs possess antiviral capabilities. They may inhibit viral replication through mechanisms involving interference with viral enzymes or host cell pathways .
Biological Research
The compound serves as a valuable probe for studying biological pathways:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical cellular processes. For example, the inhibition of translation elongation factor 2 has been linked to its antimalarial activity, suggesting that this compound could be further developed for malaria treatment .
- Molecular Modeling Studies : Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets, enhancing our understanding of its mechanism of action .
Pharmaceutical Development
Due to its unique structure, this compound is being explored for drug formulation:
- Drug Delivery Systems : The compound's properties make it suitable for incorporation into novel drug delivery systems that enhance bioavailability and target specificity .
Case Studies and Research Findings
Here are some notable findings from recent studies:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s quinoline core can intercalate with DNA, potentially inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication and repair. Additionally, the dimethylaminoethyl side chain may enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: This compound shares a similar structure but has an acridine core instead of a quinoline core.
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: This compound has a naphthalimide core and is used in photodynamic therapy.
2-(3-methoxyphenyl)quinoline-4-carboxamide: This compound lacks the dimethylaminoethyl side chain but retains the quinoline and methoxyphenyl groups.
Uniqueness
N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is unique due to its combination of a quinoline core, a methoxyphenyl group, and a dimethylaminoethyl side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the dimethylaminoethyl side chain may enhance its solubility and binding affinity, making it more effective in certain applications.
Biological Activity
N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a compound belonging to the quinoline derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a dimethylamino group and a methoxyphenyl substituent enhances its solubility and interaction with biological targets.
The primary target for this compound is Cathepsin S , a cysteine protease involved in antigen processing and presentation. By inhibiting Cathepsin S, the compound reduces the degradation of antigens in antigen-presenting cells, leading to decreased T cell activation and immune response. This mechanism suggests potential applications in treating autoimmune diseases where modulation of the immune response is beneficial.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (S. aureus) | 64 μg/mL |
Escherichia coli (E. coli) | 128 μg/mL |
Methicillin-resistant S. aureus (MRSA) | >256 μg/mL |
These findings suggest that modifications to the quinoline structure can enhance antibacterial activity, particularly through the flexibility and length of side chains .
Anticancer Activity
The quinoline framework has also been explored for anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by interfering with critical cellular pathways, including topoisomerase inhibition. The cytotoxic effects were evaluated across various human tumor cell lines, demonstrating promising IC50 values comparable to established chemotherapeutic agents .
Case Studies and Research Findings
- Antiplasmodial Activity : A related study identified quinoline-4-carboxamides with moderate potency against Plasmodium falciparum, the causative agent of malaria. Optimization led to compounds with low nanomolar potency in vitro, indicating potential for antimalarial development .
- Toxicity Assessments : Investigations into the toxicity profiles of these compounds revealed minimal cytotoxicity against human cell lines at effective concentrations, suggesting a favorable therapeutic index for further development .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted that variations in substituents significantly influence biological activity. Compounds with longer alkyl chains or specific aromatic groups exhibited enhanced antimicrobial and anticancer properties .
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-24(2)12-11-22-21(25)18-14-20(15-7-6-8-16(13-15)26-3)23-19-10-5-4-9-17(18)19/h4-10,13-14H,11-12H2,1-3H3,(H,22,25) |
InChI Key |
PBXMLQMCUNGULP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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